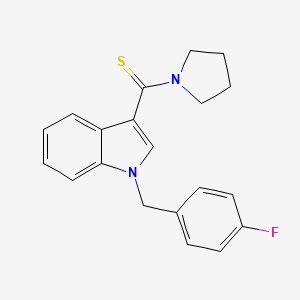
N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CTET, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CTET belongs to the class of pyranocarboxamide compounds and has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. It also exhibits antioxidant activity and has been shown to protect against oxidative stress.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent biological activities at low concentrations, making it a promising compound for further research. However, one limitation of N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One potential direction is to study its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and its potential applications in various disease states.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 3-chlorobenzaldehyde and benzylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with cyclohexanone to produce N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-7-4-8-16(13-15)20-17(21)18(9-11-22-12-10-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRCIXORXJPRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)